2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to "2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide" has primarily focused on understanding their crystal structures. Studies have revealed that these compounds often exhibit folded conformations about the methylene C atom of the thioacetamide bridge. This conformational feature is stabilized by intramolecular hydrogen bonds, which significantly influence the compounds' chemical reactivity and interaction capabilities. Such insights are crucial for designing molecules with tailored properties for specific scientific applications (Subasri et al., 2016) (Subasri et al., 2017).
Antimicrobial Activities
Some derivatives related to the given compound have been synthesized and evaluated for their antimicrobial activities. For instance, novel pyrimidine-triazole derivatives have shown potential against selected bacterial and fungal strains. These findings suggest that compounds with the pyrimidin-2-yl sulfanyl moiety could serve as templates for developing new antimicrobial agents, highlighting their significance in medicinal chemistry and drug design research (Majithiya & Bheshdadia, 2022).
Other Scientific Applications
Further research into compounds with similar structures has explored their potential in various scientific domains, including the development of radioligands for imaging with positron emission tomography (PET) and the synthesis of new pyrimidine-azitidinone analogues for antimicrobial and antitubercular activities. These studies underscore the versatility of such compounds in contributing to advancements across a spectrum of scientific investigations, from materials science to biomedical research (Dollé et al., 2008) (Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
A similar compound was found to interact with non-receptor tyrosine kinase , which mediates signal transduction downstream of a variety of transmembrane receptors .
Mode of Action
It can be inferred that the compound might interact with its targets and mediate signal transduction downstream of a variety of transmembrane receptors .
Biochemical Pathways
Given its potential interaction with non-receptor tyrosine kinase , it may influence pathways related to signal transduction.
Result of Action
Based on its potential interaction with non-receptor tyrosine kinase , it may influence cellular signaling processes.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-14-4-8-18(9-5-14)23-20(25)13-26-21-22-11-10-19(24-21)17-7-6-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBVNJYWCPVULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.